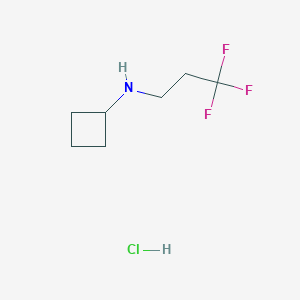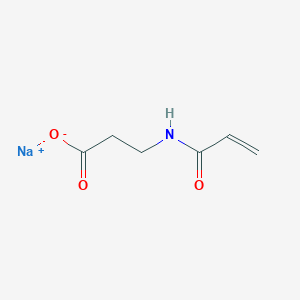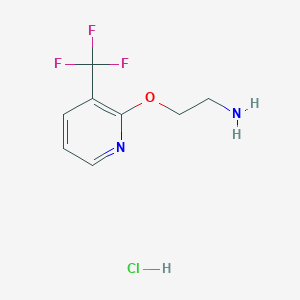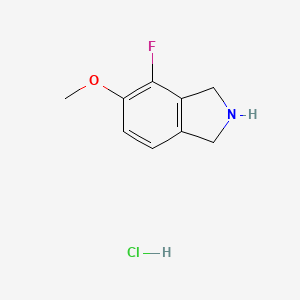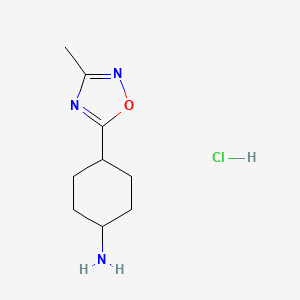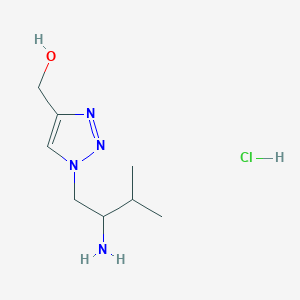
(1-(2-amino-3-methylbutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1-(2-amino-3-methylbutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride” is a chemical compound with the molecular formula C8H17ClN4O and a molecular weight of 220.70 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a triazole ring attached to a methanol group and a 2-amino-3-methylbutyl group . More detailed structural analysis such as NMR, HPLC, LC-MS, UPLC can be found in the product documentation .Physical And Chemical Properties Analysis
This compound has a molecular weight of 220.70 .Aplicaciones Científicas De Investigación
Pharmaceuticals: Antifungal and Antibacterial Agents
Triazole derivatives, including the compound , are known for their potent antifungal and antibacterial properties . They function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts cell membrane formation, leading to the death of the pathogen. In antibacterial applications, triazoles can disrupt the synthesis of bacterial cell walls, making them effective against a range of Gram-positive and Gram-negative bacteria.
Anticancer Research
The triazole ring is a common motif in many anticancer agents . It can interact with various enzymes and receptors within cancer cells, leading to apoptosis or cell cycle arrest. The specific compound mentioned has potential applications in the design of novel anticancer drugs, where it could be used to improve the selectivity and potency of these therapeutic agents.
Antiviral Therapies
Triazole derivatives have shown promise as antiviral agents . They can mimic the structure of nucleosides and integrate into viral DNA or RNA, leading to chain termination during replication. This property makes them valuable in the research and development of treatments for viral infections.
Agricultural Chemicals
In agriculture, triazole compounds are used as fungicides to protect crops from fungal infections . They can be applied to seeds or foliage to prevent the growth of pathogenic fungi, thereby increasing crop yield and quality.
Material Science
The unique properties of triazoles, such as their thermal stability and ability to form coordination complexes with metals, make them suitable for applications in material science . They can be used in the synthesis of polymers, coatings, and other materials that require robust chemical structures.
Organic Synthesis and Catalysis
Triazoles are versatile intermediates in organic synthesis . They can participate in various chemical reactions, including cycloadditions, substitutions, and rearrangements. Additionally, triazole derivatives can act as ligands in catalysis, facilitating a wide range of chemical transformations.
Propiedades
IUPAC Name |
[1-(2-amino-3-methylbutyl)triazol-4-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O.ClH/c1-6(2)8(9)4-12-3-7(5-13)10-11-12;/h3,6,8,13H,4-5,9H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXCRTFQQAIWIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=C(N=N1)CO)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-{6-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetate](/img/structure/B1445667.png)
![4-[(4-Fluorophenyl)sulfanyl]butane-1-sulfonyl chloride](/img/structure/B1445671.png)
![[2,5'-Bipyrimidine]-5-carbonitrile](/img/structure/B1445672.png)
![Spiro[3.5]nonan-1-amine hydrochloride](/img/structure/B1445673.png)
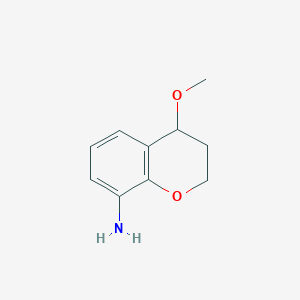
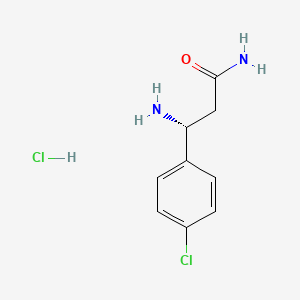
![[2-(Methanesulfonylmethyl)phenyl]methanamine hydrochloride](/img/structure/B1445678.png)
